

An In-depth Technical Guide to the Spectral Data of 1,8-Dinitroanthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dinitroanthraquinone

Cat. No.: B085473

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for **1,8-dinitroanthraquinone**. Due to the limited availability of experimentally derived public data for this specific molecule, this document combines reported experimental infrared (IR) spectroscopy data with predicted Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who require spectral information for the characterization and analysis of **1,8-dinitroanthraquinone**.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **1,8-dinitroanthraquinone**. It is important to note that the NMR and UV-Vis data are computationally predicted and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data for **1,8-Dinitroanthraquinone**

Chemical Shift (ppm)	Multiplicity	Assignment
8.45	d	H-2, H-7
8.10	t	H-3, H-6
7.95	d	H-4, H-5

Predicted using online chemical database resources. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for **1,8-Dinitroanthraquinone**

Chemical Shift (ppm)	Assignment
181.5	C-9, C-10
149.0	C-1, C-8
135.0	C-4a, C-9a
133.0	C-3, C-6
130.0	C-8a, C-10a
125.0	C-2, C-7
120.0	C-4, C-5

Predicted using online chemical database resources.

Infrared (IR) Spectral Data (Experimental)

Table 3: Experimental FT-IR Spectral Data for **1,8-Dinitroanthraquinone**

Wavenumber (cm ⁻¹)	Assignment
~1680	C=O (quinone) stretching
~1530	Asymmetric NO ₂ stretching
~1340	Symmetric NO ₂ stretching
~1300-1000	C-N stretching, C-H bending
Below 900	Aromatic C-H out-of-plane bending

Data is indicative and based on typical values for dinitroanthraquinones.

Ultraviolet-Visible (UV-Vis) Spectral Data (Predicted)

Table 4: Predicted UV-Vis Spectral Data for **1,8-Dinitroanthraquinone**

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
~250	Not available	Ethanol
~330	Not available	Ethanol

Predicted based on the chromophoric system of the molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.

NMR Spectroscopy

Sample Preparation: A sample of **1,8-dinitroanthraquinone** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one in which the compound is sufficiently soluble.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ^1H NMR, the spectral width is set to encompass the aromatic region (approximately 0-10 ppm). For ^{13}C NMR, a wider spectral width is used (approximately 0-200 ppm). Standard pulse sequences are employed for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in structural elucidation.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **1,8-dinitroanthraquinone** powder is placed directly onto the diamond crystal of an ATR accessory. A pressure arm is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

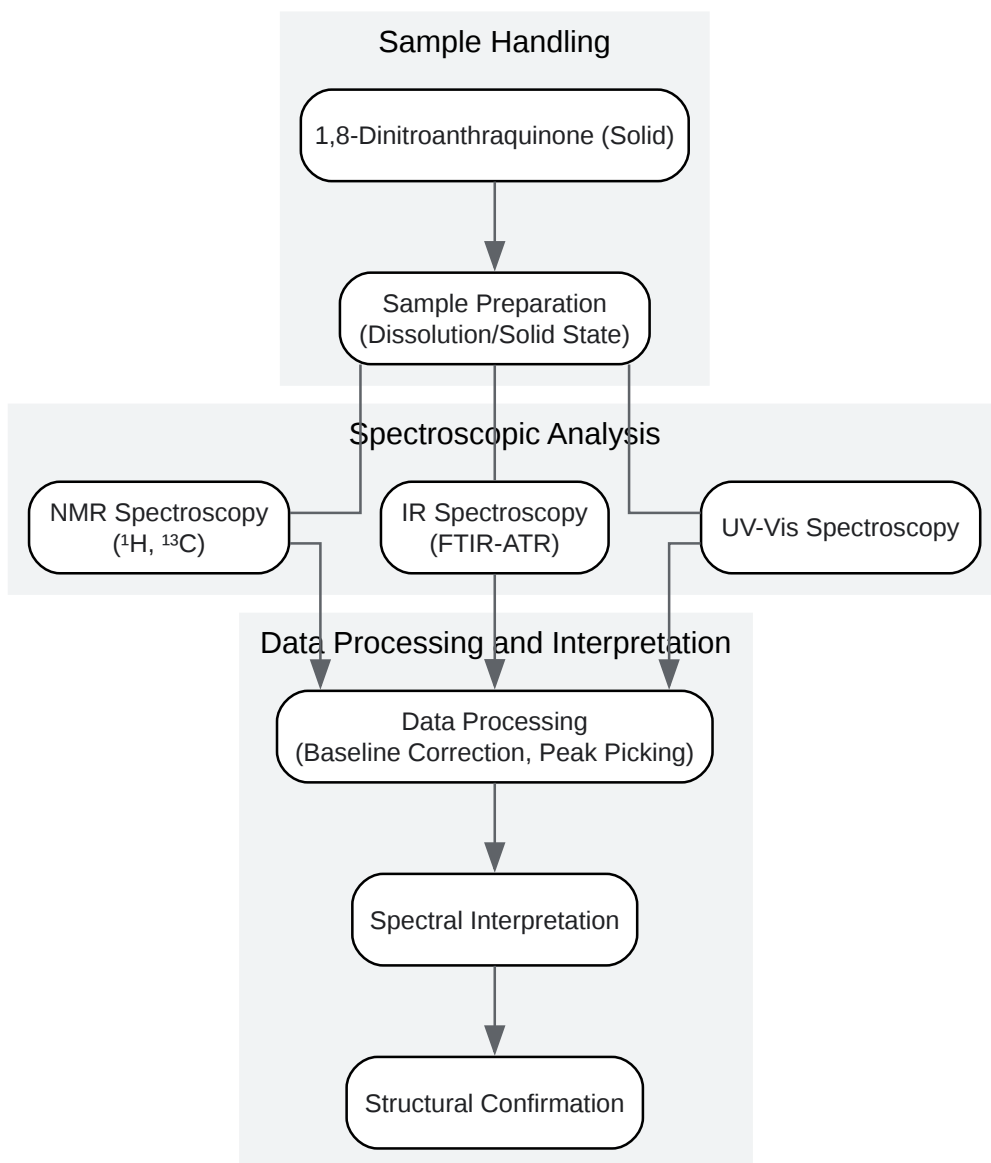
Sample Preparation: A stock solution of **1,8-dinitroanthraquinone** is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are then performed to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

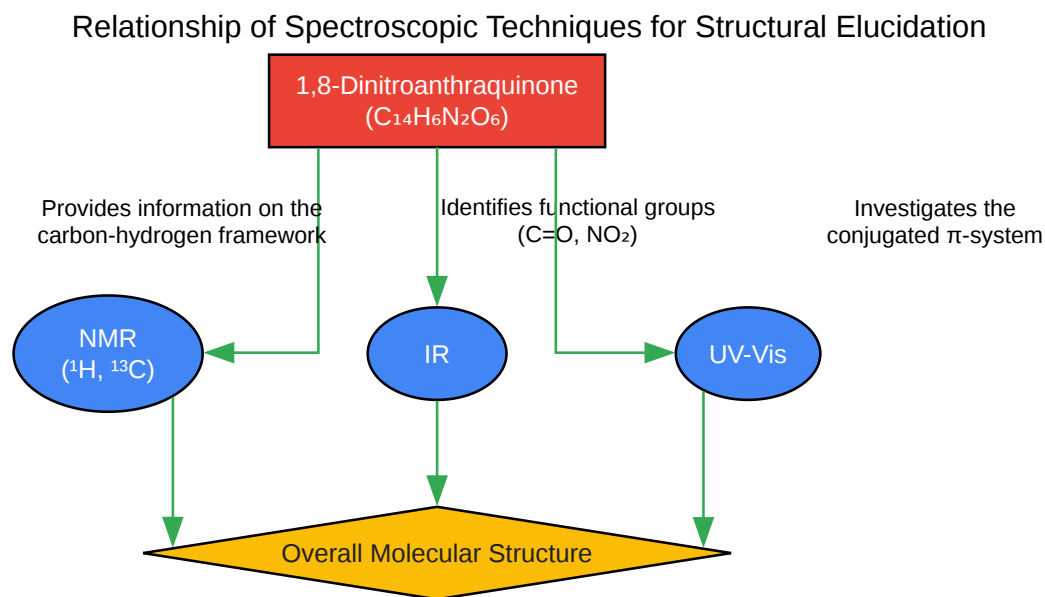
Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The sample cuvette is filled with the prepared solution, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λ_{max}) are then identified.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the logical relationship between the different spectroscopic techniques.

General Workflow for Spectral Analysis of 1,8-Dinitroanthraquinone





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 1,8-Dinitroanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b085473#1-8-dinitroanthraquinone-spectral-data-nmr-ir-uv-vis\]](https://www.benchchem.com/product/b085473#1-8-dinitroanthraquinone-spectral-data-nmr-ir-uv-vis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com